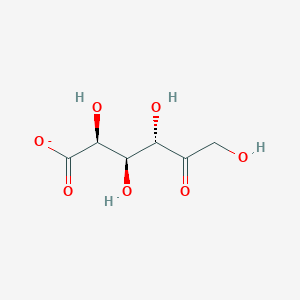
D-tagaturonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-tagaturonate is conjugate base of D-tagaturonic acid. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tagaturonic acid.
Aplicaciones Científicas De Investigación
Enzymatic Pathways Involving D-Tagaturonate
This compound as a Metabolic Intermediate:
this compound is involved in the metabolic pathways of certain microorganisms that degrade pectin, a polysaccharide found in plant cell walls. Research has identified a novel enzyme, UxaE , which catalyzes the epimerization of this compound to D-fructuronate. This reaction is crucial for the catabolism of D-galacturonate, enabling microorganisms like Thermotoga maritima to utilize pectin as a carbon source .
Key Enzymatic Reactions:
The metabolic pathway includes several key enzymes:
- UxaC (uronate isomerase)
- UxaB (tagaturonate reductase)
- KdgK and KdgA (involved in further degradation) .
These enzymes facilitate the conversion of this compound into other valuable metabolites, which can be harnessed for various applications.
Microbial Fermentation and Bioconversion
Microbial Utilization of this compound:
Certain bacteria, such as Lactobacillus suebicus, have been shown to ferment D-galacturonate and its derivatives, including this compound. This fermentation process can lead to the production of valuable byproducts like lactate and acetate . The ability to convert agricultural residues rich in pectin into biofuels or other biochemicals represents a significant application of this compound in sustainable practices.
Case Study: Pectin-Rich Residues:
Research indicates that Lactobacillus strains can effectively utilize pectin-rich substrates such as apple pomace and citrus peel, converting them into added-value products through anaerobic fermentation processes. This highlights the potential for using this compound in biorefineries aimed at waste valorization .
Technological Advances and Future Prospects
Biotechnological Applications:
Recent advancements in enzyme engineering and microbial fermentation techniques have opened new avenues for utilizing this compound in industrial applications. For instance, genetically engineered strains of yeast capable of metabolizing lactose into D-tagatose highlight the potential for producing sweeteners from agricultural byproducts .
Sustainable Practices:
The integration of this compound into biotechnological processes aligns with sustainable development goals by promoting the utilization of renewable resources and reducing waste through bioconversion processes.
Summary Table of Applications
| Application Area | Description | Example Microorganisms |
|---|---|---|
| Enzymatic Pathways | Involvement in hexuronate catabolism via UxaE enzyme | Thermotoga maritima |
| Microbial Fermentation | Conversion of pectin-rich substrates into biofuels or metabolites | Lactobacillus suebicus |
| Gut Health Modulation | Potential role in influencing gut microbiota and short-chain fatty acid production | Various gut bacteria |
| Antioxidant Properties | Possible contributions to antioxidant activity through metabolic processes | Analogous compounds |
| Biotechnological Advances | Use in engineered strains for sustainable production of sweeteners | Genetically engineered yeasts |
Propiedades
Fórmula molecular |
C6H9O7- |
|---|---|
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4-,5+/m1/s1 |
Clave InChI |
IZSRJDGCGRAUAR-WDCZJNDASA-M |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
SMILES isomérico |
C(C(=O)[C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES canónico |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















